molecular formula C10H18N4 B13304171 N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13304171
M. Wt: 194.28 g/mol
InChI Key: SWLJPOMJKPKIQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that combines a pyrazole ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a piperidine derivative under specific conditions. One common method involves the use of N,N-dimethyl-1-(piperidin-4-yl)methanamine as a starting material. This compound can be synthesized by reacting piperidine with formaldehyde and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(piperidin-4-yl)methanamine
  • N,N-dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine

Uniqueness

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine is unique due to its combined pyrazole and piperidine structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylpyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-13(2)10-7-12-14(8-10)9-3-5-11-6-4-9/h7-9,11H,3-6H2,1-2H3

InChI Key

SWLJPOMJKPKIQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN(N=C1)C2CCNCC2

Origin of Product

United States

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